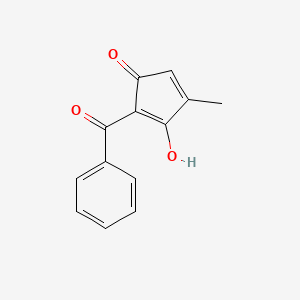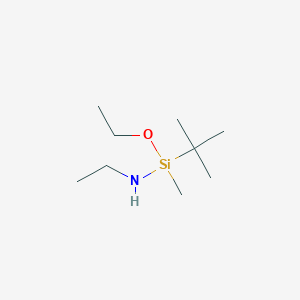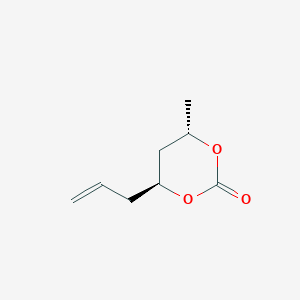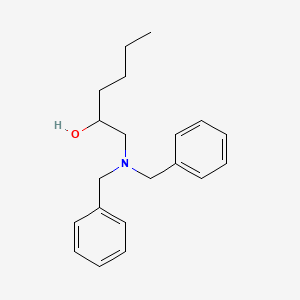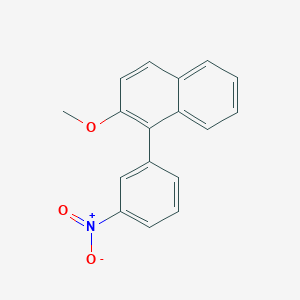
2-Methoxy-1-(3-nitrophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(3-nitrophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group at the second position and a nitrophenyl group at the first position of the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-nitrophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxynaphthalene followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The coupling reaction can be carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems allows for efficient and controlled synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(3-nitrophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Methoxy-1-(3-aminophenyl)naphthalene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-Methoxy-1-(3-aminophenyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(3-nitrophenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(3-nitrophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in various biological effects, including cell death or inhibition of cell proliferation. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene: Lacks the nitrophenyl group and has different chemical and biological properties.
2-Methoxy-1-(4-nitrophenyl)naphthalene: Similar structure but with the nitrophenyl group at a different position, leading to different reactivity and properties.
2-Methoxy-1-(3-aminophenyl)naphthalene: Formed by the reduction of the nitro group to an amino group, resulting in different chemical behavior and applications.
Uniqueness
2-Methoxy-1-(3-nitrophenyl)naphthalene is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
922511-82-8 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-methoxy-1-(3-nitrophenyl)naphthalene |
InChI |
InChI=1S/C17H13NO3/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)13-6-4-7-14(11-13)18(19)20/h2-11H,1H3 |
Clave InChI |
OCBYAHCCSZCYKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)

![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)

